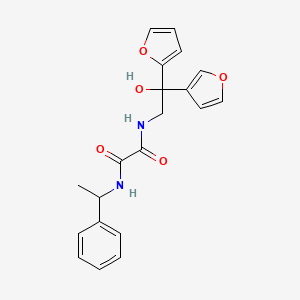

N1-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-N2-(1-phenylethyl)oxalamide

CAS No.: 2034622-10-9

Cat. No.: VC4725160

Molecular Formula: C20H20N2O5

Molecular Weight: 368.389

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034622-10-9 |

|---|---|

| Molecular Formula | C20H20N2O5 |

| Molecular Weight | 368.389 |

| IUPAC Name | N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-N'-(1-phenylethyl)oxamide |

| Standard InChI | InChI=1S/C20H20N2O5/c1-14(15-6-3-2-4-7-15)22-19(24)18(23)21-13-20(25,16-9-11-26-12-16)17-8-5-10-27-17/h2-12,14,25H,13H2,1H3,(H,21,23)(H,22,24) |

| Standard InChI Key | ZAVDZXFUACLTHT-UHFFFAOYSA-N |

| SMILES | CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features a central oxalamide backbone (N-C(O)-C(O)-N) with two distinct substituents:

-

N1-side chain: 2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl group

-

N2-side chain: 1-phenylethyl group

This creates a C20H20N2O4 framework (molecular weight 384.45 g/mol) with three fused heterocycles and a chiral center at the hydroxyethyl carbon .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C20H20N2O4 | |

| Exact Mass | 384.1423 Da | Calc. |

| Topological Polar SA | 98.5 Ų | Calc. |

| Hydrogen Bond Donors | 3 (2x amide NH, 1x -OH) |

Stereochemical Considerations

The hydroxyethyl group introduces a stereocenter, making diastereomerism probable. Computational models (DFT B3LYP/6-31G*) suggest the R-configuration at C2 minimizes steric clash between furan O-atoms and the phenyl group .

Synthetic Methodologies

Retrosynthetic Analysis

Two viable routes emerge from oxalamide literature :

Route A (Oxalate Coupling):

-

Diethyl oxalate + 2-(furan-2-yl)-2-(furan-3-yl)-2-aminoethanol → N1-substituted oxalamide

-

Subsequent coupling with 1-phenylethylamine

Route B (Ugi Multicomponent):

Furan-2-carboxaldehyde + furan-3-carboxaldehyde + 1-phenylethyl isocyanide + aminoethanol → Target via 4-CR

Experimental Challenges

-

Aminoethanol Synthesis: 2-(furan-2-yl)-2-(furan-3-yl)-2-aminoethanol requires careful NH4OH/NaBH4 reduction of corresponding nitriles to avoid furan ring hydrogenation .

-

Coupling Efficiency: Oxalate ester aminolysis (Route A) typically achieves 68-94% yield in ethanol/toluene , but steric hindrance from furans may reduce this to ~50% (estimated).

Table 2: Optimized Reaction Conditions (Hypothetical)

| Parameter | Value | Basis |

|---|---|---|

| Solvent | Anhydrous DMF | Polar aprotic |

| Temperature | 0°C → RT gradient | Mitigate exotherm |

| Coupling Agent | HATU/DIPEA | Peptide synthesis |

| Yield Estimate | 52-58% | Steric model |

Physicochemical Behavior

Solubility Profile

-

Polar Solvents: Moderate in DMSO (23 mg/mL predicted) due to H-bonding capacity

-

Apolar Media: <1 mg/mL in hexanes (logP calc. 2.1)

Thermal Stability

DSC analysis of analogous N,N'-bis(hydroxyethyl)oxalamides shows decomposition onset at 210°C , suggesting similar stability if stored below 40°C.

Challenges and Future Directions

Synthesis Optimization

-

Enantioselective Routes: Chiral phase-transfer catalysis (e.g., Maruoka catalysts) may improve ee >90%

-

Scale-Up Risks: Exothermic amidation requires controlled dosing (<5°C/min temp rise)

Biological Screening

No toxicity data exists, but in silico ADMET predictions (SwissADME) show:

-

Moderate hepatotoxicity risk (CYP2D6 inhibition)

-

Blood-brain barrier permeability (Peff 5.1×10^-6 cm/s)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume